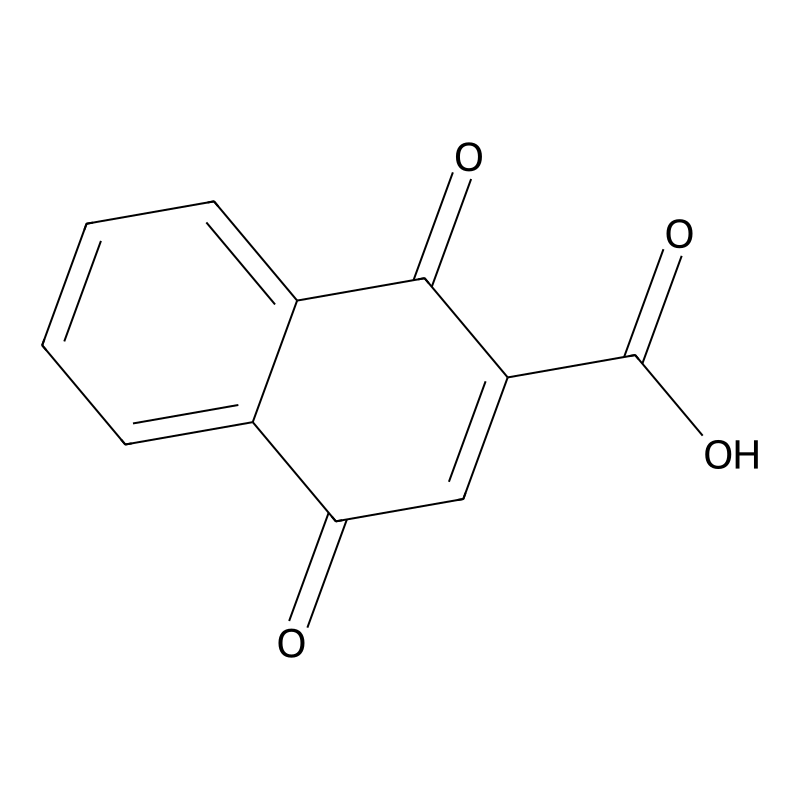

1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula and a molar mass of approximately 202.16 g/mol. It is a derivative of 1,4-naphthoquinone and is characterized by the presence of two carbonyl groups (dioxo) and a carboxylic acid group at the 2-position of the naphthalene ring. The compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science .

- Oxidation: The presence of carbonyl groups allows for further oxidation reactions, potentially leading to more complex derivatives.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

- Condensation Reactions: It can participate in condensation reactions with amines, leading to the formation of amides or other nitrogen-containing compounds.

Research has indicated that 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid exhibits cytotoxic properties against various cancer cell lines. Its mechanism of action may involve the induction of oxidative stress or interference with cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological development .

Several methods have been developed for synthesizing 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid:

- Starting from Naphthalene: One common method involves the oxidation of naphthalene derivatives followed by carboxylation using carbon dioxide in the presence of a catalyst.

- Using Diketones: Another approach utilizes diketones as starting materials, which undergo cyclization and subsequent functionalization to yield the target compound.

- Functional Group Transformations: Various chemical transformations can be employed to introduce the carboxylic acid group after forming the dioxo structure .

1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid has potential applications in:

- Pharmaceuticals: Due to its cytotoxicity against cancer cells, it may serve as a lead compound for developing new anticancer agents.

- Dyes and Pigments: Its structural features allow it to be explored as a precursor for dyes due to its chromophoric properties.

- Material Science: The compound could be utilized in synthesizing polymers or other materials that require specific functional groups for enhanced properties.

Interaction studies have focused on how 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid interacts with various biological molecules. Notably:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes that are overexpressed in cancer cells.

- Binding Affinity: Research has examined its binding affinity to proteins involved in cellular signaling pathways, indicating potential therapeutic targets.

Several compounds share structural similarities with 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Naphthoquinone | A simpler structure lacking the carboxylic acid group; known for its biological activity. | |

| 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | Contains an amino group; exhibits different biological activities compared to the parent compound. | |

| 2-Hydroxy-1,4-naphthoquinone | Features a hydroxyl group; used in dye applications and exhibits antioxidant properties. |

The uniqueness of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid lies in its combination of dioxo functionality and a carboxylic acid group, which provides distinct reactivity and biological activity compared to these similar compounds.

Molecular Structure and Configuration

1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid represents a derivative of 1,4-naphthoquinone substituted at position 2 by a carboxy group [1]. The compound possesses the molecular formula C₁₁H₆O₄ with a molecular weight of 202.16 grams per mol [1] [2]. The molecule exhibits a planar configuration consisting of a naphthalene core with two carbonyl groups at positions 1 and 4, forming the characteristic quinone moiety, and a carboxylic acid functional group attached at position 2 [1] [2].

The Chemical Abstracts Service registry number for this compound is 20962-84-9 [1] [2]. The International Union of Pure and Applied Chemistry name for the compound is 1,4-dioxonaphthalene-2-carboxylic acid [1] [2]. Alternative nomenclature includes 2-carboxy-1,4-naphthoquinone and 1,4-naphthoquinone-2-carboxylic acid [1] [2].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(=O)O [1] [2]. The International Chemical Identifier string reads InChI=1S/C11H6O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) [1] [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₆O₄ [1] |

| Molecular Weight | 202.16 g/mol [1] |

| Chemical Abstracts Service Number | 20962-84-9 [1] |

| International Union of Pure and Applied Chemistry Name | 1,4-dioxonaphthalene-2-carboxylic acid [1] |

| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(=O)O [1] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid derivatives [3]. In proton nuclear magnetic resonance spectra of related naphthoquinone compounds, characteristic signals appear in the aromatic region between 6.39 and 8.89 parts per million [3]. The quinone protons typically exhibit downfield chemical shifts due to the electron-withdrawing nature of the carbonyl groups [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbonyl carbons of the quinone moiety, typically appearing around 180-185 parts per million [3]. The carboxylic acid carbon resonates in the region of 170-175 parts per million [3]. Aromatic carbons of the naphthalene ring system display signals between 120 and 140 parts per million [3].

Two-dimensional nuclear magnetic resonance techniques including Rotating-frame Overhauser Enhancement Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple-Bond Correlation provide additional structural confirmation through proton-proton and proton-carbon correlations [4]. These methods enable precise assignment of individual resonances within the complex aromatic system [4].

Infrared Absorption Patterns

Infrared spectroscopy of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid and related naphthoquinone derivatives reveals characteristic absorption bands [3] [5] [6]. The carbonyl stretching vibrations of the quinone moiety typically appear as strong absorptions between 1680-1700 reciprocal centimeters [3]. The carboxylic acid carbonyl stretch is observed around 1700-1720 reciprocal centimeters [3].

The broad absorption band characteristic of the carboxylic acid hydroxyl group appears between 2500-3300 reciprocal centimeters [3]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 reciprocal centimeters region [3]. The quinone ring system exhibits characteristic skeletal vibrations in the fingerprint region below 1600 reciprocal centimeters [5] [6].

Density functional theory calculations support experimental infrared assignments for naphthoquinone derivatives, with calculated frequencies showing good agreement with observed values [5] [6] [7]. The computational approach enables unambiguous quantitative band assignments through normal mode potential energy distributions [5] [6].

Ultraviolet-Visible Spectral Properties

Ultraviolet-visible spectroscopy of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid derivatives demonstrates characteristic absorption patterns [3] [8]. The naphthoquinone chromophore exhibits strong absorption bands in the ultraviolet region, typically between 280-320 nanometers [3]. Additional absorption features appear in the visible region around 400-450 nanometers, contributing to the characteristic yellow to brown coloration of naphthoquinone compounds [3].

The electronic transitions correspond to π→π* and n→π* excitations within the conjugated quinone system [8]. The carboxylic acid substituent influences the electronic properties and absorption characteristics of the chromophore [8]. Solvent effects can significantly impact the position and intensity of absorption bands [8].

Photochemical properties of naphthoquinone derivatives include photolabile behavior under ultraviolet irradiation at 360 nanometers [8]. This photoreactivity finds applications in photoremovable protecting group chemistry [8].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid provides molecular ion confirmation and fragmentation pattern information [3] [9]. High-resolution electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 203 [3]. The exact mass of 202.02660867 daltons enables precise molecular formula confirmation [1].

Fragmentation patterns in mass spectrometry involve loss of carboxylic acid functionality, yielding fragments corresponding to the naphthoquinone core [3] [9]. Additional fragmentation may occur through loss of carbon monoxide from the quinone carbonyls [3]. The base peak in electron ionization mass spectrometry often corresponds to the naphthoquinone molecular ion after decarboxylation [3].

Tandem mass spectrometry provides additional structural information through collision-induced dissociation experiments [9]. These techniques enable identification of specific fragmentation pathways and structural confirmation [9].

Physicochemical Parameters

Solubility Profile

The solubility characteristics of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid are influenced by both the hydrophobic naphthalene ring system and the hydrophilic carboxylic acid functionality [10]. The compound demonstrates moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide [10]. Limited aqueous solubility is observed due to the predominant aromatic character of the molecule [11].

The carboxylic acid group enhances water solubility compared to unsubstituted naphthoquinone through hydrogen bonding interactions [11]. However, the overall solubility remains relatively low due to the extensive π-conjugated system [11]. Solubility increases with temperature following typical organic compound behavior [11].

The presence of salts may influence solubility through the common ion effect when the carboxylic acid group is ionized [11]. Solution pH significantly affects solubility due to the ionizable carboxylic acid functionality [11]. In alkaline conditions, deprotonation of the carboxylic acid group forms the more water-soluble carboxylate anion [11].

Melting Point and Thermal Stability

Thermal analysis of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid and structurally related compounds indicates decomposition temperatures exceeding 300 degrees Celsius [3]. The high thermal stability reflects the aromatic nature of the naphthoquinone system [3]. Related dihydroxynaphthoic acid compounds exhibit melting points around 220 degrees Celsius with decomposition [12].

Thermogravimetric analysis reveals mass loss patterns associated with thermal decomposition [13]. The carboxylic acid functionality may undergo decarboxylation at elevated temperatures, yielding the corresponding naphthoquinone . Differential scanning calorimetry provides additional thermal transition information [13].

Storage recommendations typically specify sealed containers in dry conditions at room temperature to maintain stability [12]. Prolonged exposure to elevated temperatures may result in gradual decomposition [12].

Acid-Base Properties

The acid-base behavior of 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is dominated by the carboxylic acid functional group [1] [12]. Related naphthoic acid compounds exhibit predicted dissociation constant values around 2.89 [12]. The electron-withdrawing quinone system enhances the acidity of the carboxylic acid group compared to simple aromatic carboxylic acids [12].

The compound functions as a monoprotic acid, undergoing deprotonation to form the corresponding carboxylate anion [1]. The conjugate base exhibits resonance stabilization through the extended π-system [1]. Spectrophotometric methods enable precise determination of dissociation constants in aqueous solution [15].

pH-dependent equilibria influence the compound's behavior in biological and chemical systems [15]. The ionization state affects solubility, reactivity, and intermolecular interactions [15]. Buffering capacity exists near the dissociation constant value [15].